2-((4-amino-5-(thiophen-2-ylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-((4-amino-5-(thiophen-2-ylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains several functional groups and structural motifs that are common in bioactive molecules .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various methodologies. One relevant study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and heterocyclic rings. The presence of a pyrimidine ring, a thiophene ring, and a phenyl ring, along with various substituents, contributes to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups in the molecule provides multiple sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of various functional groups and heterocyclic rings could affect properties such as solubility, stability, and reactivity .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . Some of the synthesized derivatives have shown greater inhibitory effect against organisms used, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .
Anti-Cancer Properties
Thiophene derivatives have been proven to be effective compounds with respect to their biological and physiological functions such as anti-cancer . Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules also play a significant role in the development of organic field-effect transistors (OFETs) .
Anti-Atherosclerotic Properties
Thiophene derivatives also exhibit anti-atherosclerotic properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O3S3/c18-9-3-4-11(10(6-9)17(19,20)21)24-13(26)8-30-16-23-7-12(15(22)25-16)31(27,28)14-2-1-5-29-14/h1-7H,8H2,(H,24,26)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPMHTWHLIASCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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